molecular formula C7H12N2O B13364357 3-(5-Methyloxazol-2-yl)propan-1-amine

3-(5-Methyloxazol-2-yl)propan-1-amine

Cat. No.: B13364357
M. Wt: 140.18 g/mol
InChI Key: JAEZGFYTCROZCM-UHFFFAOYSA-N
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Description

3-(5-Methyloxazol-2-yl)propan-1-amine is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyloxazol-2-yl)propan-1-amine typically involves multiple steps. One common method starts with the formation of acetyl acetonitrile from ethyl acetate and acetonitrile in the presence of a metal alkali. This intermediate then reacts with p-toluenesulfonyl hydrazide to form a hydrazone, which undergoes a ring closure reaction with hydroxylamine under alkaline conditions to yield the desired oxazole .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyloxazol-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives with altered oxidation states.

Scientific Research Applications

3-(5-Methyloxazol-2-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Methyloxazol-2-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylthiazol-2-yl)propan-1-amine
  • 3-aminopropan-1-ol
  • Indole derivatives

Uniqueness

3-(5-Methyloxazol-2-yl)propan-1-amine is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

3-(5-methyl-1,3-oxazol-2-yl)propan-1-amine

InChI

InChI=1S/C7H12N2O/c1-6-5-9-7(10-6)3-2-4-8/h5H,2-4,8H2,1H3

InChI Key

JAEZGFYTCROZCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(O1)CCCN

Origin of Product

United States

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